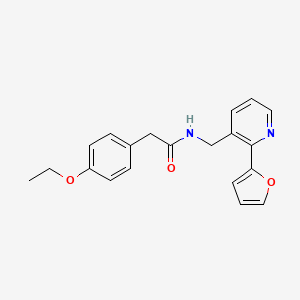
Methyl 2-(hydrazinylmethyl)furan-3-carboxylate dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(hydrazinylmethyl)furan-3-carboxylate dihydrochloride is an organic compound with significant potential in various scientific fields. It is characterized by its furan ring structure, which is substituted with a hydrazinylmethyl group and a carboxylate ester. The dihydrochloride form indicates the presence of two hydrochloride ions, enhancing its solubility in water and making it easier to handle in laboratory settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(hydrazinylmethyl)furan-3-carboxylate dihydrochloride typically involves multiple steps:
Formation of the Furan Ring: The initial step often involves the construction of the furan ring, which can be achieved through various organic synthesis methods such as the Paal-Knorr synthesis.
Introduction of the Carboxylate Group: The carboxylate ester group is introduced through esterification reactions, often using methanol and an acid catalyst.
Attachment of the Hydrazinylmethyl Group: The hydrazinylmethyl group is introduced via a nucleophilic substitution reaction, where hydrazine reacts with a suitable precursor, such as a halomethyl furan derivative.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the compound into its dihydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to produce the compound at an industrial scale.
化学反応の分析
Types of Reactions
Oxidation: Methyl 2-(hydrazinylmethyl)furan-3-carboxylate dihydrochloride can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives, which may have different reactivity and applications.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction could produce hydrazine derivatives.
科学的研究の応用
Chemistry
In chemistry, methyl 2-(hydrazinylmethyl)furan-3-carboxylate dihydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable for creating libraries of compounds for drug discovery and materials science.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its hydrazinyl group allows it to act as a probe for detecting and quantifying various biological molecules.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities. The hydrazinyl group is particularly interesting for its ability to form stable complexes with metal ions, which can be used in diagnostic imaging and targeted drug delivery.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique structure allows for the creation of polymers and other materials with specific properties.
作用機序
The mechanism by which methyl 2-(hydrazinylmethyl)furan-3-carboxylate dihydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydrazinyl group can form covalent bonds with target molecules, leading to changes in their function. In chemical reactions, the furan ring and hydrazinyl group provide sites for various transformations, enabling the synthesis of diverse products.
類似化合物との比較
Similar Compounds
Methyl 2-(aminomethyl)furan-3-carboxylate: Similar structure but with an amino group instead of a hydrazinyl group.
Ethyl 2-(hydrazinylmethyl)furan-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-(hydrazinylmethyl)thiophene-3-carboxylate: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
Methyl 2-(hydrazinylmethyl)furan-3-carboxylate dihydrochloride is unique due to its combination of a furan ring, hydrazinylmethyl group, and carboxylate ester. This combination provides a balance of reactivity and stability, making it versatile for various applications. The dihydrochloride form enhances its solubility and ease of handling, further distinguishing it from similar compounds.
This detailed overview highlights the significance and versatility of this compound in scientific research and industrial applications
特性
IUPAC Name |
methyl 2-(hydrazinylmethyl)furan-3-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3.2ClH/c1-11-7(10)5-2-3-12-6(5)4-9-8;;/h2-3,9H,4,8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEIULCQNJPWQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC=C1)CNN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine-1-carboxamide](/img/structure/B2750780.png)
![3-[7-(4-chlorophenyl)-8-cyano-[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoic acid](/img/structure/B2750782.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone](/img/structure/B2750783.png)

![N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2750787.png)
![N-(3,3-diphenylpropyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2750788.png)
![tert-butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/new.no-structure.jpg)
![1-(6-Bromobenzo[d]thiazol-2-yl)-3-cyclopentylurea](/img/structure/B2750794.png)
![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2750795.png)
![3-{[(4-bromophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2750796.png)
![(E)-N-[cyano-(2,4-difluorophenyl)methyl]-3-(2-nitrophenyl)prop-2-enamide](/img/structure/B2750797.png)


